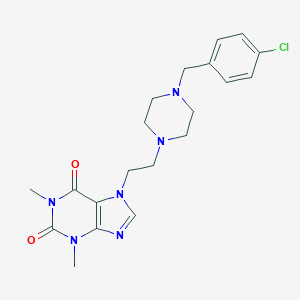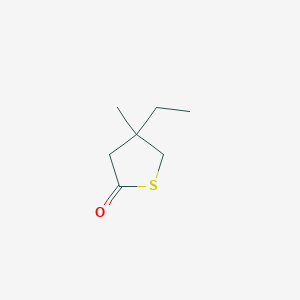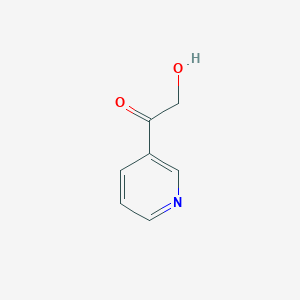
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)-, is a chemical compound that belongs to the xanthine family. It is commonly used as a bronchodilator to treat respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has also been extensively studied in scientific research.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP levels in the smooth muscles of the airways. This increase in cyclic AMP levels causes the smooth muscles to relax, which helps to improve breathing. Theophylline also has anti-inflammatory properties, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including bronchodilation, anti-inflammatory effects, and cardiovascular effects. Theophylline has been shown to increase heart rate, cardiac output, and blood flow to the coronary arteries. It also has diuretic effects, which can help to reduce fluid accumulation in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for use in lab experiments. It is a well-characterized compound with known mechanisms of action and physiological effects. It is also relatively stable and easy to handle in the laboratory. However, theophylline also has some limitations, including its narrow therapeutic index and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods to improve its clinical efficacy and reduce side effects. Another area of research is the identification of new targets for theophylline, such as inflammatory pathways or signaling pathways involved in airway remodeling. Finally, there is also interest in using theophylline as a tool for studying the mechanisms of respiratory diseases and developing new therapies.
Métodos De Síntesis
The synthesis of theophylline involves the condensation of ethylenediamine with 1,3-dimethyluric acid. The resulting product is then treated with p-chlorobenzyl chloride to obtain the final compound. The synthesis of theophylline is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied in scientific research due to its unique properties and potential therapeutic applications. Research has focused on the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Propiedades
Número CAS |
19971-80-3 |
|---|---|
Nombre del producto |
Theophylline, 7-(2-(4-(p-chlorobenzyl)-1-piperazinyl)ethyl)- |
Fórmula molecular |
C20H25ClN6O2 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
7-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN6O2/c1-23-18-17(19(28)24(2)20(23)29)27(14-22-18)12-11-25-7-9-26(10-8-25)13-15-3-5-16(21)6-4-15/h3-6,14H,7-13H2,1-2H3 |
Clave InChI |
MSCBOUJTRMBGHM-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Otros números CAS |
19971-80-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
